molecular formula C8H7ClN2O B1284797 3-Amino-5-chloroindolin-2-one CAS No. 1104895-64-8

3-Amino-5-chloroindolin-2-one

Cat. No.: B1284797
CAS No.: 1104895-64-8
M. Wt: 182.61 g/mol
InChI Key: FNQAGSCDABCRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloroindolin-2-one is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-Amino-5-chloroindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This interaction can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and angiogenesis . Furthermore, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of protein tyrosine kinases, leading to the inhibition of their catalytic activity . This binding is facilitated by the indolin-2-one core, which mimics the structure of ATP and competes for the binding site. Additionally, this compound can interact with DNA and RNA, potentially leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and reduce angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of several metabolites, which can further interact with cellular targets and influence biochemical processes. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

3-Amino-5-chloroindolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include aqueous titanium(III) chloride for reductive amination and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions include various indole derivatives with potential biological activities .

Scientific Research Applications

3-Amino-5-chloroindolin-2-one has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s diverse biological activities make it a valuable target for drug discovery and development .

Properties

IUPAC Name

3-amino-5-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAGSCDABCRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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